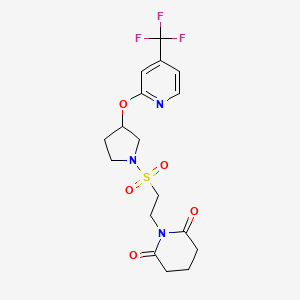

N-(1-(4-氟苯基)-5-氧代吡咯烷-3-基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

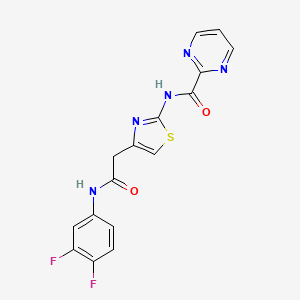

The compound "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often used as inhibitors for various enzymes and have applications in medical treatments. The presence of a fluorine atom in the compound suggests potential for increased activity or selectivity due to the unique properties of fluorine, such as its electronegativity and ability to form stable bonds with carbon, which can influence the biological activity of the molecule.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. In the context of the provided papers, similar compounds have been synthesized using various starting materials and reagents. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the reaction of benzenesulfinimidoyl chloride with acetylacetone in the presence of triethylamine . Although the exact synthesis of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" is not detailed in the provided papers, it is likely that a similar approach could be used, starting with a suitable fluorinated aromatic compound and a pyrrolidinone derivative.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. The introduction of a fluorine atom on the aromatic ring can influence the electronic distribution and the overall three-dimensional shape of the molecule, potentially affecting its interaction with biological targets. The molecular and electronic structure of a related sulfonamide has been studied using X-ray diffraction and theoretical methods , which could provide insights into the structural aspects of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide".

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that lead to the inhibition of enzymes. The papers provided discuss the inhibition of kynurenine 3-hydroxylase and cyclooxygenase enzymes by sulfonamide derivatives. The fluorine atom's presence in the molecule can enhance the selectivity and potency of enzyme inhibition, as seen in the case of COX-2 inhibitors . The specific chemical reactions and interactions of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide" with biological targets would require further investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties, potentially improving the pharmacokinetic profile of the compound. The papers do not provide specific data on the physical and chemical properties of "N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide", but studies on related compounds suggest that such modifications can lead to compounds with desirable properties for drug development .

科学研究应用

1. 在 p38 MAP 激酶抑制中的作用

该化合物与已知的具有选择性抑制 p38 丝裂原活化蛋白 (MAP) 激酶的取代咪唑支架的合成分子有关。该激酶在促炎细胞因子的释放中起关键作用。研究表明 4-氟苯基环在保持高结合选择性和效力方面的重要性,这是设计 p38 MAP 激酶选择性抑制剂的关键特性 (Scior 等人,2011 年)。

2. 在氟化合物的合成中的用途

该化合物的结构,特别是氟苯基成分,对于合成其他氟化分子至关重要。氟化分子在制药和农用化学品中至关重要,因为它们对分子的性质有独特的影响。例如,2-氟-4-溴联苯是制造某些抗炎材料的关键中间体,其合成依赖于 4-氟苯基等成分 (Qiu 等人,2009 年)。

3. 在电池技术中的应用

该化合物的结构成分,特别是氟苯基衍生物,对储能领域有影响,特别是在钠离子电池正极中。对氟磷酸盐正极的研究表明其有潜力与传统的锂离子正极竞争,其中氟成分对其性能和容量起着重要作用 (Dacek 等人,2016 年)。

4. 在化学传感器的设计中的作用

基于氟苯基的化合物由于其高选择性和灵敏性,在化学传感器的设计中至关重要。这些化学传感器用于检测各种分析物,包括金属离子和中性分子,表明该化合物具有多功能性和在分析化学中的广泛应用范围 (Roy,2021 年)。

5. 在光电材料中的重要性

该化合物的结构框架,特别是氟苯基衍生物的掺入,对于创造新型光电材料很有价值。这些材料在电子器件、发光元件和光电转换元件中得到应用,展示了该化合物在这些领域推进技术潜力的 (Lipunova 等人,2018 年)。

属性

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMYVSGNKLIYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)

![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)